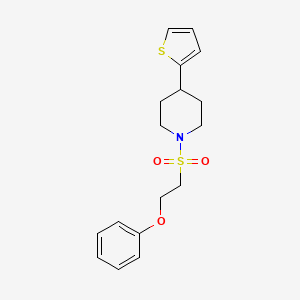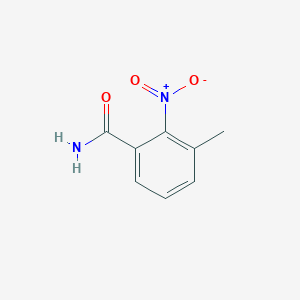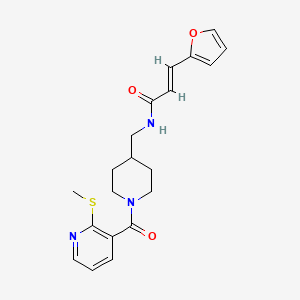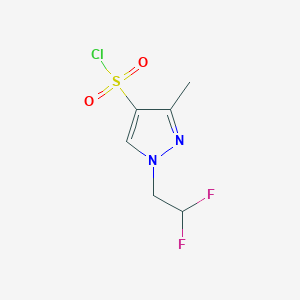
N-(3,4-difluorophenyl)-2-(pyridin-2-ylsulfanyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "N-(3,4-difluorophenyl)-2-(pyridin-2-ylsulfanyl)acetamide" is a chemical entity that appears to be related to a class of compounds that have been studied for various biological activities. Although the specific compound is not directly mentioned in the provided papers, similar compounds with acetamide groups and aromatic substitutions have been synthesized and evaluated for their potential as antiallergic agents, inhibitors of aminopeptidase N, kappa-opioid agonists, and anticancer properties.
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including indolization under Fischer conditions, Japp-Klingemann method, and amidification. For example, the synthesis of N-(pyridin-4-yl)-(indol-3-yl)alkylamides was achieved by condensation of corresponding acids with 4-aminopyridine promoted by 2-chloro-1-methylpyridinium iodide . These methods could potentially be adapted for the synthesis of "N-(3,4-difluorophenyl)-2-(pyridin-2-ylsulfanyl)acetamide" by substituting the appropriate starting materials and reagents.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using crystallography and DFT studies. For instance, N-phenyl-N-(pyridin-4-yl)acetamide was found to crystallize in the monoclinic crystal system with the amide unit being almost planar and the dihedral angles indicating no conjugation with the phenyl or pyridyl groups . This information provides insight into the potential molecular geometry and electronic structure of "N-(3,4-difluorophenyl)-2-(pyridin-2-ylsulfanyl)acetamide".
Chemical Reactions Analysis
The chemical reactivity of acetamide derivatives can be influenced by the substituents on the aromatic rings. For example, the presence of a hydroxamate group in N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide was found to be a potent inhibitor of aminopeptidase N due to its metal-chelating properties . Similarly, the difluorophenyl and pyridinylsulfanyl groups in "N-(3,4-difluorophenyl)-2-(pyridin-2-ylsulfanyl)acetamide" may confer unique reactivity patterns that could be explored in biochemical assays.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are crucial for their biological activity and pharmacokinetics. The provided papers do not directly discuss the properties of "N-(3,4-difluorophenyl)-2-(pyridin-2-ylsulfanyl)acetamide", but they do provide data on related compounds. For instance, the cytotoxicity of various N-aryl substituted acetamide derivatives was evaluated on different cell lines, and their IC50 values were determined . These studies suggest that the physical and chemical properties of acetamide derivatives can significantly impact their biological efficacy.
Scientific Research Applications
1. Corrosion Inhibition
N-(3,4-difluorophenyl)-2-(pyridin-2-ylsulfanyl)acetamide derivatives have been explored for their potential in preventing corrosion. Yıldırım and Cetin (2008) investigated these derivatives as corrosion inhibitors in acidic and mineral oil media. Their findings demonstrated significant inhibition efficiencies, especially at certain inhibitor concentrations in acidic media (Yıldırım & Cetin, 2008).
2. Synthesis of Novel Compounds
The compound has been used in the synthesis of new chemical structures with potential applications. Mahyavanshi, Shukla, and Parmar (2017) described the synthesis of novel compounds using N-(3,4-difluorophenyl)-2-(pyridin-2-ylsulfanyl)acetamide derivatives. These compounds were evaluated for their antibacterial and antifungal activities (Mahyavanshi, Shukla, & Parmar, 2017).
3. Pharmaceutical Applications
In the pharmaceutical industry, derivatives of N-(3,4-difluorophenyl)-2-(pyridin-2-ylsulfanyl)acetamide have been investigated for potential medicinal applications. For example, Grimwood et al. (2011) explored the use of similar compounds in the development of antagonists selective for κ-opioid receptors, which may have implications for the treatment of depression and addiction disorders (Grimwood et al., 2011).
4. Material Science Applications
The compound has also found application in material science, particularly in the field of adsorption and extraction technologies. Turanov et al. (2017) studied novel N-substituted 2-(diphenylthiophosphoryl)acetamides ligands containing pyridine fragments, derived from similar compounds, for the extraction of Pd(II) ions from HCl solutions (Turanov et al., 2017).
5. Inhibitors in Biochemical Research
N-(3,4-difluorophenyl)-2-(pyridin-2-ylsulfanyl)acetamide and its derivatives are also studied as inhibitors in biochemical research. Pailloux et al. (2007) described the chemical oxidation of similar compounds, which is essential in understanding their reactivity and potential as biochemical inhibitors (Pailloux et al., 2007).
properties
IUPAC Name |
N-(3,4-difluorophenyl)-2-pyridin-2-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2N2OS/c14-10-5-4-9(7-11(10)15)17-12(18)8-19-13-3-1-2-6-16-13/h1-7H,8H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKWAKMPUAUFVBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SCC(=O)NC2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-difluorophenyl)-2-(pyridin-2-ylsulfanyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Ethyl 4-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate](/img/no-structure.png)
![2-(4-fluorophenoxy)-N-{[7-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}acetamide](/img/structure/B2540026.png)

![[(1S,3S)-2,2-Dimethyl-3-phenylcyclopropyl]methanamine;hydrochloride](/img/structure/B2540030.png)

![2-Amino-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2540033.png)
